O-Quaterphenyl

Descripción

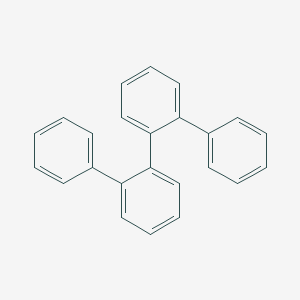

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-2-(2-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVCXSHORWKJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214309 | |

| Record name | o-Quaterphenyl (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-96-3 | |

| Record name | o-Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-QUATERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Quaterphenyl (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-QUATERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56N2ZG01W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to o-Quaterphenyl: Structure, Isomerism, and Applications

Introduction

Within the family of polyphenylenes—a class of hydrocarbons composed of repeating phenyl units—o-quaterphenyl stands out for its unique structural characteristics and intriguing stereochemical properties. This guide provides a comprehensive technical overview of o-quaterphenyl (1,1':2',1'':2'',1'''-quaterphenyl), intended for researchers, scientists, and professionals in drug development and materials science. Unlike its more linear isomers, the ortho-linkage of the four phenyl rings in o-quaterphenyl introduces significant steric hindrance, leading to a fascinating case of conformational chirality known as atropisomerism. This phenomenon, where rotation around single bonds is restricted, imparts a stable, helical structure to the molecule, making it a valuable subject for stereochemical studies and a promising candidate for advanced applications in organic electronics and chiral recognition.

Core Molecular Structure and the Phenomenon of Atropisomerism

O-Quaterphenyl is an aromatic hydrocarbon consisting of four benzene rings connected in a 1,2'-, 1',2''-, and 1'',1'''-sequence. This specific connectivity is the source of its most defining chemical feature.

Fundamental Properties

A summary of the core identifiers and properties for o-quaterphenyl is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₈ | [1] |

| Molecular Weight | 306.4 g/mol | [1] |

| IUPAC Name | 1-phenyl-2-(2-phenylphenyl)benzene | [1] |

| CAS Number | 641-96-3 | [1] |

| Synonyms | 1,1':2',1'':2'',1'''-Quaterphenyl, 2,2'-Diphenylbiphenyl | [1] |

Atropisomerism: Chirality Without a Chiral Center

The central concept underpinning the stereochemistry of o-quaterphenyl is atropisomerism . This is a form of axial chirality that arises when rotation around a sigma (σ) bond is significantly restricted.[2] In o-quaterphenyl, the close proximity of the ortho-substituted phenyl rings creates substantial steric hindrance, preventing free rotation around the C-C single bonds that link the rings.

This restricted rotation locks the molecule into specific, non-planar conformations. The result is a helical or twisted structure that is chiral, meaning it is non-superimposable on its mirror image.[3] Consequently, o-quaterphenyl can exist as a pair of enantiomers, despite lacking a traditional stereogenic carbon atom. The energy barrier to rotation is high enough that these isomers are stable and separable at room temperature.

Figure 1: Structure of o-quaterphenyl highlighting the ortho-linkages where hindered rotation leads to atropisomerism.

Synthesis and Characterization Protocols

The synthesis of sterically hindered biaryls like o-quaterphenyl requires careful selection of coupling methodology. Subsequent analysis must be capable of resolving and characterizing the resulting atropisomers.

Synthetic Approach: The Ullmann Coupling

While modern methods like Suzuki coupling are prevalent, the classical Ullmann reaction is a robust choice for synthesizing o-quaterphenyl.[4] This reaction involves the copper-mediated coupling of aryl halides and is particularly effective for forming sterically congested biaryl bonds.[4][5]

Exemplary Protocol: Ullmann Homocoupling of 2-Iodobiphenyl

-

Reactant Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobiphenyl (2.0 eq) and activated copper powder (4.0 eq).

-

Solvent and Reaction: Add anhydrous dimethylformamide (DMF) or another high-boiling polar aprotic solvent. Heat the reaction mixture to reflux (typically 150-200°C) under an inert atmosphere (e.g., Argon or Nitrogen).[6]

-

Scientist's Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. Activated copper (e.g., prepared by reducing copper sulfate with zinc) is crucial for achieving reasonable reaction rates.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction can take several hours to days to reach completion.

-

Workup and Purification: After cooling, filter the reaction mixture to remove copper and copper salts. The filtrate is then subjected to an aqueous workup (e.g., extraction with an organic solvent like ethyl acetate and washing with brine). The crude product is purified by column chromatography on silica gel to yield o-quaterphenyl as a racemic mixture of its two enantiomers.

Characterization and Atropisomer Separation

A multi-technique approach is essential for the complete characterization of o-quaterphenyl.

-

Spectroscopic Confirmation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and chemical environment of the atoms.

-

Mass Spectrometry (MS): GC-MS confirms the molecular weight (306.4 g/mol ).[1]

-

UV-Visible Spectroscopy: The UV-Vis spectrum shows characteristic absorptions for the polyphenyl chromophore.[1]

-

-

Chiral Separation Protocol: High-Performance Liquid Chromatography (HPLC) The separation of the stable enantiomers of o-quaterphenyl is a critical step and is best achieved using chiral HPLC.[7][8]

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those coated with cellulose or amylose derivatives like Chiralcel OD or Chiralpak AD) are highly effective for resolving biaryl atropisomers.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the two enantiomeric peaks.

-

Detection: A UV detector set to an absorption maximum of the analyte is used. For absolute configuration assignment, a circular dichroism (CD) detector can be coupled to the HPLC system.

-

Scientist's Insight: The separation mechanism relies on the transient formation of diastereomeric complexes between the individual enantiomers of o-quaterphenyl and the chiral stationary phase. Differences in the stability of these complexes lead to different retention times. Low temperatures can sometimes be necessary to prevent on-column racemization for atropisomers with lower rotational barriers.[9]

-

Figure 2: Experimental workflow from synthesis to chiral separation of o-quaterphenyl atropisomers.

Applications and Relevance in Science and Drug Development

The unique properties of o-quaterphenyl and its isomers make them relevant in several high-technology fields.

Organic Electronics and Materials Science

Like its isomers, o-quaterphenyl possesses semiconductor properties.[10][11] Its rigid, well-defined, and chiral structure is of interest for applications in:

-

Organic Field-Effect Transistors (OFETs): The ability to form ordered thin films is crucial for charge transport in OFETs.

-

Organic Light-Emitting Diodes (OLEDs): Polyphenylenes are known for their blue luminescence, making them candidates for emitter or host materials in OLEDs.[12]

-

Chiral Materials: The stable chirality of o-quaterphenyl can be exploited in applications requiring chiroptical properties, such as circularly polarized luminescence (CPL) or chiral sensors.

Relevance to Drug Development

While o-quaterphenyl itself is not a therapeutic agent, its stereochemistry serves as a critical model for a concept of growing importance in medicinal chemistry. The analysis of atropisomers is a significant concern in the pharmaceutical industry from both scientific and regulatory standpoints.[7][9]

-

Differential Biological Activity: It is well-established that different atropisomers of a drug can have dramatically different potencies, selectivities, and metabolic profiles.[13][14][15] One isomer may be highly effective, while the other could be inactive or even toxic.

-

Target Binding: Even rapidly interconverting atropisomers often bind to their biological targets (like enzymes or receptors) in a single, preferred conformation.[2]

-

Drug Design Principle: Understanding the principles of atropisomerism, as exemplified by model compounds like o-quaterphenyl, allows medicinal chemists to intentionally design molecules with restricted rotation. This can pre-organize a drug candidate into its bioactive conformation, potentially increasing potency and reducing off-target effects.[13] There are several FDA-approved drugs that are stable atropisomers, underscoring the real-world importance of this phenomenon.[14][15]

Conclusion

O-Quaterphenyl is more than just an isomer in the polyphenyl family; it is a canonical example of atropisomerism. Its structure, born from the steric clash of ortho-linked phenyl rings, provides a stable and separable pair of enantiomers that serves as an excellent platform for studying axial chirality. The synthesis and resolution of these isomers, while challenging, are achievable through established protocols like the Ullmann coupling and chiral HPLC. Beyond its academic importance, the unique photophysical and electronic properties of o-quaterphenyl suggest potential in advanced materials and organic electronics. For drug development professionals, o-quaterphenyl offers a crucial lesson on the profound impact of conformational restriction on molecular properties, a principle that is increasingly being leveraged to design safer and more effective medicines.

References

-

Structural and optical properties of p-quaterphenyl thin films and application in organic/inorganic photodiodes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quaterphenyl. PubChem. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). o-Quaterphenyl. PubChem. Retrieved January 24, 2026, from [Link]

-

Basilaia, M., Chen, M. H., Secka, J., & Gustafson, J. L. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2863–2878. [Link]

-

Morozova, A., et al. (2010). Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase: a case study involving dynamic chromatography, dynamic NMR and molecular modeling. Journal of Chromatography A, 1217(46), 7293-303. [Link]

-

Wang, T., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1489, 75-82. [Link]

-

Basilaia, M., Chen, M. H., Secka, J., & Gustafson, J. L. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. ACS Publications. [Link]

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Plekhanov Russian University of Economics. Retrieved January 24, 2026, from [Link]

-

Atropisomerism in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

B. Oligophenylenes B03. p-Quaterphenyl. (n.d.). PhotochemCAD. Retrieved January 24, 2026, from [Link]

-

Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides. (2024). MDPI. [Link]

-

Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Wang, T., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. PubMed. [Link]

-

Atropisomerism in Drug Discovery and Development. (n.d.). Scientific Update. Retrieved January 24, 2026, from [Link]

-

Organic and Molecular Semiconductors. (n.d.). NREL. Retrieved January 24, 2026, from [Link]

-

Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Theoretical Study of Electronic and Optical Properties of Tetramethyl-p-Quaterphenyl Dye Laser Under the Effect of Cyclohexane S. (n.d.). AIP Publishing. Retrieved January 24, 2026, from [Link]

-

Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Atropisomers: things are tight, single bond won't rotate. (2022). Chiralpedia. [Link]

-

Foley, D. J., & Gustafson, J. L. (2017). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 9(1), 1-4. [Link]

-

Anderson, K. W., et al. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 127(33), 11690–11699. [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). University of Turin. [Link]

Sources

- 1. o-Quaterphenyl | C24H18 | CID 12549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase: a case study involving dynamic chromatography, dynamic NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molnar-institute.com [molnar-institute.com]

- 9. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Organic and Molecular Semiconductors | Chemistry and Nanoscience Research | NLR [nlr.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of o-Quaterphenyl

Introduction

o-Quaterphenyl (ortho-quaterphenyl) is an aromatic hydrocarbon belonging to the polyphenyl family. Its structure consists of four benzene rings linked in a 1,1':2',1'':2'',1'''-catenation. This specific ortho-linkage imparts a unique three-dimensional, non-planar conformation due to significant steric hindrance between the adjacent phenyl rings. This stands in stark contrast to its more extensively studied linear isomer, p-quaterphenyl, which has found applications in organic electronics and scintillation counting. The distinct stereochemistry of o-quaterphenyl governs its physical and chemical properties, making it a subject of interest for specialized applications in synthetic chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of o-quaterphenyl, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The defining feature of o-quaterphenyl is the ortho-linkage of its four phenyl rings, which forces the molecule out of planarity. This steric strain between the rings is a critical determinant of its physical and chemical behavior, influencing its solubility, crystal packing, and electronic properties.

Caption: Molecular structure of o-quaterphenyl.

Table 1: Chemical Identifiers for o-Quaterphenyl

| Identifier | Value |

| IUPAC Name | 1-phenyl-2-(2-phenylphenyl)benzene[1] |

| CAS Number | 641-96-3[1] |

| Molecular Formula | C₂₄H₁₈[1] |

| Molecular Weight | 306.40 g/mol [1] |

| InChIKey | YAVCXSHORWKJQQ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4[1] |

Physical Properties

The physical properties of o-quaterphenyl are dictated by its non-planar structure and large aromatic system. While some experimental data is scarce compared to its linear isomer, reliable data for key properties are available.

Table 2: Physical Properties of o-Quaterphenyl

| Property | Value | Source |

| Boiling Point | 693.2 K (420.05 °C) | [2] |

| Melting Point | Data not experimentally determined. | |

| Solubility | Varies based on solvent; no quantitative data available.[3] | |

| Appearance | Neat (Form not specified in available literature) |

Note on Melting Point and Solubility: Unlike p-quaterphenyl, which has a very high melting point (>300 °C) and low solubility due to its rigid, planar structure that allows for efficient crystal packing, o-quaterphenyl's twisted shape is expected to result in a lower melting point and potentially higher solubility in organic solvents. However, specific experimental values are not well-documented in publicly available literature.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of o-quaterphenyl.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the numerous aromatic protons in different chemical environments.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for the different carbon atoms in the phenyl rings. Spectral data is available in databases such as PubChem.[1]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of o-quaterphenyl is available through the NIST WebBook and other databases.[2] The electronic transitions are characteristic of its polyphenyl structure.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C=C stretching vibrations of the phenyl rings.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of 306.40 g/mol . Data is available from NIST and PubChem.[1][2]

Crystallography

The crystal structure of o-quaterphenyl has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 895954.[1] The non-planar structure due to steric hindrance between the ortho-linked phenyl rings is a key feature of its solid-state packing. This twisted conformation prevents the close π-stacking observed in its linear isomer, p-quaterphenyl, which has significant implications for its potential use in organic electronic applications where intermolecular charge transport is crucial.

Chemical Properties and Reactivity

o-Quaterphenyl's chemical behavior is primarily that of a polycyclic aromatic hydrocarbon. It can undergo electrophilic aromatic substitution reactions, although the steric hindrance of the ortho-linkages may influence the regioselectivity of such reactions.

A notable aspect of its chemical reactivity is its application as a catalyst in electrochemical reductions.

Catalyst in Electrochemical Reduction: o-Quaterphenyl has been identified as a catalyst for the electrochemical reduction of alkyl chlorides.[4][5][6][7] In this role, the o-quaterphenyl molecule can accept an electron at the cathode to form a radical anion. This radical anion then acts as a homogeneous electron transfer agent, reducing the alkyl halide and regenerating the neutral o-quaterphenyl catalyst to continue the cycle. This process is valuable for forming C-C bonds under mild conditions, avoiding the use of stoichiometric metallic reducing agents.

Synthesis and Purification

The synthesis of o-quaterphenyl can be approached through classical aryl-aryl coupling reactions. The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, is a suitable method.

Proposed Synthesis Workflow: Ullmann Coupling

A plausible synthetic route is the Ullmann coupling of 2-iodobiphenyl. In this reaction, two molecules of 2-iodobiphenyl would be coupled in the presence of a copper catalyst at elevated temperatures to form 2,2'-diphenylbiphenyl, which is another name for o-quaterphenyl.

Caption: Generalized workflow for the synthesis of o-quaterphenyl via the Ullmann reaction.

Step-by-Step Generalized Protocol for Ullmann Synthesis:

-

Activation of Copper (Optional but Recommended): The efficiency of the Ullmann reaction can be improved by activating the copper powder.[8] This can be achieved by washing the powder with dilute acid, water, ethanol, and then ether, followed by drying under vacuum.

-

Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add 2-iodobiphenyl and the activated copper powder to a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.[8]

-

Heating: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours with vigorous stirring.[9] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the copper and copper salts. The filtrate is then typically subjected to an aqueous workup, which may involve washing with dilute acid and brine, followed by extraction with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product obtained after removal of the solvent is purified. Column chromatography on silica gel is a common method. Recrystallization from a suitable solvent system can also be employed to obtain the pure o-quaterphenyl.

Applications

Unlike p-quaterphenyl, which is used as a scintillator and in organic electronics, the documented applications for o-quaterphenyl are more specialized and centered on its role in organic synthesis.

-

Synthetic Intermediate: It serves as a precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons, such as dibenzo[e,l]pyrene.

-

Electrochemical Catalyst: As detailed above, it is used as a homogeneous electron transfer catalyst in the electrochemical reduction of alkyl halides.[4]

Safety and Handling

According to available safety data sheets, o-quaterphenyl is not classified as a hazardous substance under the OSHA Hazard Communication Standard. However, it is also noted that 100% of the mixture consists of ingredients of unknown toxicity. Therefore, standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to note that related compounds like o-terphenyl are listed as harmful if swallowed and may cause respiratory irritation.[10] Given the lack of extensive toxicological data for o-quaterphenyl, it should be handled with care.

References

-

PubChem. (n.d.). o-Quaterphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Quaterphenyl- (CAS 29036-02-0). Retrieved from [Link]

-

PubChem. (n.d.). Quaterphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. (2023). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1':2',1'':2'',1'''-Quaterphenyl (CAS 641-96-3). Retrieved from [Link]

-

Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides. (2021). Journal of the American Chemical Society. Retrieved from [Link]

- Postnikov, P. S., et al. (2019). Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative with Trimethylsilyl Terminal Substituents. Russian Journal of Physical Chemistry A, 93(9), 1740-1745.

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Quaterphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2011). Journal of the American Chemical Society. Retrieved from [Link]

-

Elucidating electrochemical nitrate and nitrite reduction over atomically-dispersed transition metal sites. (2023). Nature Communications. Retrieved from [Link]

-

Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2021). RSC Advances. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet: o-Terphenyl. Retrieved from [Link]

-

Precise electro-reduction of alkyl halides for radical defluorinative alkylation. (2022). Nature Communications. Retrieved from [Link]

Sources

- 1. o-Quaterphenyl | C24H18 | CID 12549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1':2',1'':2'',1'''-Quaterphenyl (CAS 641-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Buy O-Quaterphenyl | 641-96-3 [smolecule.com]

- 4. The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview - Arabian Journal of Chemistry [arabjchem.org]

- 5. Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

o-quaterphenyl CAS number 641-96-3 properties

An In-depth Technical Guide to o-Quaterphenyl (CAS 641-96-3) for Advanced Research Applications

Abstract

o-Quaterphenyl (CAS 641-96-3), a polycyclic aromatic hydrocarbon consisting of four phenyl rings linked in an ortho configuration, stands as a molecule of significant interest in materials science and organic electronics. Its unique structural and electronic properties have positioned it as a key building block for advanced materials. This guide provides a comprehensive overview of o-quaterphenyl, detailing its chemical and physical properties, established synthesis protocols, and critical applications. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound for innovative applications.

Chemical Identity and Molecular Structure

o-Quaterphenyl, also known by its IUPAC name 1-phenyl-2-(2-phenylphenyl)benzene, is an aromatic hydrocarbon with the molecular formula C₂₄H₁₈.[1][2][3][4] It belongs to the oligophenylene family, which are noted for their unique optical and electronic characteristics.[5]

Key Identifiers:

-

Synonyms: 2,2'-Diphenyl-biphenyl, o,o'-Quaterphenyl, ortho-Quaterphenyl, 2,2'-Diphenyl-1,1'-biphenyl[2][3][4][6][8]

-

Canonical SMILES: C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4[1][4][5]

Caption: Molecular structure of o-Quaterphenyl.

Physicochemical Properties

The physical and chemical characteristics of o-quaterphenyl are fundamental to its application in various fields. Its high melting and boiling points are indicative of a stable aromatic system.

| Property | Value | Source(s) |

| Physical State | Off-white powder solid | [9] |

| Melting Point | 118.5 °C | [5][10] |

| 118-119 °C | [6] | |

| Boiling Point | 420.0 °C (at 760 mmHg) | [5][10] |

| 428 °C (at 18 mmHg) | [9] | |

| Water Solubility | log₁₀WS (mol/L): -9.28 (practically insoluble) | [8] |

| Partition Coefficient | logP (octanol/water): 6.688 | [8] |

| Ionization Energy | 8.52 ± 0.05 eV | [8] |

| Enthalpy of Fusion | ΔfusH°: 33.30 kJ/mol | [8] |

| Enthalpy of Vaporization | ΔvapH°: 79.45 kJ/mol | [8] |

Synthesis and Experimental Protocols

The synthesis of o-quaterphenyl can be achieved through several established organometallic cross-coupling reactions. The choice of method often depends on the desired scale, purity, and available starting materials. The Suzuki coupling reaction is a widely adopted, efficient method.

Common Synthesis Routes:

-

Suzuki or Stille Coupling: These palladium-catalyzed cross-coupling reactions are highly effective. Typically, they involve the reaction of a biphenyl derivative with a suitable coupling partner.[5]

-

Cyclodehydrogenation: Precursor molecules can undergo this reaction to form the polycyclic aromatic structure of o-quaterphenyl.[5]

-

Chemical Vapor Deposition (CVD): This technique is employed for creating thin films of o-quaterphenyl, particularly for applications in electronics.[5]

Caption: Generalized workflow for Suzuki coupling synthesis.

Experimental Protocol: Suzuki Coupling Synthesis (Illustrative)

This protocol describes a representative synthesis of o-quaterphenyl.

-

Reactor Setup: To a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 2,2'-dibromobiphenyl (1 equivalent), phenylboronic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Introduce a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio), followed by the addition of a base, typically an aqueous solution of potassium carbonate (3 equivalents).

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure o-quaterphenyl.

Key Scientific Research Applications

The rigid, conjugated structure of o-quaterphenyl imparts favorable electronic and optical properties, making it a valuable material in several high-technology fields.

-

Organic Electronics: o-Quaterphenyl exhibits semiconducting properties, enabling its use in organic field-effect transistors (OFETs), a cornerstone of modern organic electronics.[5] Its ability to transport charge carriers efficiently is central to this application.

-

Organic Light Emitting Diodes (OLEDs): Due to its favorable electronic and light-emitting properties, o-quaterphenyl is utilized in the emissive layers of OLEDs.[5] It can be combined with other organic materials to create efficient light-emitting devices.[5]

-

Liquid Crystals: The molecule demonstrates liquid crystalline behavior, meaning it can exist in a state between a conventional liquid and a solid crystal.[5] This property makes it a candidate for developing new types of liquid crystal displays (LCDs) and advanced sensors that are sensitive to external stimuli like temperature and pressure.[5]

-

Materials Science & Chemical Synthesis: As a stable polycyclic aromatic hydrocarbon, o-quaterphenyl serves as a foundational building block for synthesizing more complex, advanced materials with tailored properties.[5] It is also used as an intermediate in the preparation of compounds like Dibenzo[e,l]pyrene and as a catalyst for the electrochemical reduction of alkyl chlorides.[3]

Caption: Role of o-Quaterphenyl in an OLED device.

Spectroscopic Data

Comprehensive spectral data is available for o-quaterphenyl, which is crucial for its characterization and quality control. The National Institute of Standards and Technology (NIST) provides access to various spectra.[6]

-

UV/Visible Spectrum: Available for analyzing electronic transitions.

-

Mass Spectrum (Electron Ionization): Used for determining the molecular weight and fragmentation pattern.

-

Gas Phase Ion Energetics Data: Provides information on ionization and appearance energies.

-

Gas Chromatography Data: Useful for separation and purity analysis.

Safety, Handling, and Storage

Proper handling of o-quaterphenyl is essential to ensure laboratory safety. As with many aromatic hydrocarbons, appropriate precautions should be taken.

Hazard Identification (GHS Classification):

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.

-

Aquatic Hazard (Acute & Chronic, Category 1): H410 - Very toxic to aquatic life with long lasting effects.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[9]

-

Hygiene: Wash skin thoroughly after handling. Do not ingest.[9]

-

Environmental: Avoid release to the environment.

Storage:

-

Store in a dry, cool, and well-ventilated place.[9]

-

Keep the container tightly closed.[9]

-

Incompatible Materials: Keep away from strong oxidizing agents.[9]

References

-

Cheméo. (n.d.). Chemical Properties of 1,1':2',1'':2'',1'''-Quaterphenyl (CAS 641-96-3). Retrieved from [Link]

-

PubChem. (n.d.). o-Quaterphenyl | C24H18 | CID 12549. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1':2',1'':2'',1'''-Quaterphenyl. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Quaterphenyl | C24H18 | CID 14422. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). O-QUATERPHENYL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1':2',1'':2'',1'''-Quaterphenyl - Phase change data. NIST WebBook. Retrieved from [Link]

-

Chiron. (n.d.). BMF 58 - Alkyl PAHs. Retrieved from [Link]

Sources

- 1. o-Quaterphenyl | C24H18 | CID 12549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,1':2',1'':2'',1'''-Quaterphenyl | CymitQuimica [cymitquimica.com]

- 4. 1,1':2',1' ':2' ',1' ' '-Quaterphenyl, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 5. Buy O-Quaterphenyl | 641-96-3 [smolecule.com]

- 6. 1,1':2',1'':2'',1'''-Quaterphenyl [webbook.nist.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 1,1':2',1'':2'',1'''-Quaterphenyl (CAS 641-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Navigating the Solution Landscape: An In-depth Technical Guide to o-Quaterphenyl Solubility in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on the solubility of o-quaterphenyl in organic solvents. As a Senior Application Scientist, the following content is structured to provide not just data, but a foundational understanding of the principles governing solubility, practical methodologies for its determination, and predictive insights crucial for experimental design. In the absence of extensive empirical solubility data for o-quaterphenyl, this guide leverages information on analogous compounds, theoretical frameworks, and detailed experimental protocols to empower researchers in their specific applications.

Introduction: The Significance of o-Quaterphenyl and Its Solubility

o-Quaterphenyl, a polycyclic aromatic hydrocarbon (PAH) composed of four phenyl rings linked in an ortho configuration, is a molecule of significant interest in materials science and organic electronics.[1] Its rigid, conjugated structure gives rise to unique photophysical properties, making it a candidate for applications such as organic light-emitting diodes (OLEDs) and scintillators.[2][3] However, the successful integration of o-quaterphenyl into these applications is fundamentally dependent on its processability, which is largely dictated by its solubility in organic solvents.

Understanding and controlling the solubility of o-quaterphenyl is paramount for:

-

Solution-based processing: Techniques like spin-coating, inkjet printing, and blade-coating for the fabrication of thin films and electronic devices require sufficient solubility.

-

Purification: Crystallization, a common method for purifying organic solids, relies on differential solubility in various solvents.

-

Formulation development: In the context of drug discovery, understanding the solubility of structurally related compounds is a critical first step.

This guide will delve into the theoretical underpinnings of o-quaterphenyl's solubility, provide available data and analogies, and equip the reader with the experimental and predictive tools to navigate its behavior in a range of organic media.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. The dissolution of a solid solute, such as o-quaterphenyl, in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, this value must be negative. This can be understood through the interplay of several key factors:

-

Molecular Structure and Polarity: o-Quaterphenyl is a nonpolar molecule due to its hydrocarbon structure.[1] Consequently, it is expected to exhibit higher solubility in nonpolar solvents that can engage in van der Waals and π-π stacking interactions. Aromatic solvents, such as toluene and benzene, are particularly effective due to their ability to interact favorably with the phenyl rings of o-quaterphenyl.[4][5] Conversely, its solubility in polar solvents, especially those with strong hydrogen-bonding networks like water and lower alcohols, is expected to be very low.[2][5]

-

Crystal Lattice Energy: Before dissolution can occur, the energy of the crystal lattice, which holds the solid o-quaterphenyl molecules together, must be overcome. The high melting point of the related p-quaterphenyl (above 300 °C) suggests a stable crystal lattice with significant intermolecular forces.[3] The irregular, non-planar structure of o-quaterphenyl, in contrast to its linear para-isomer, may lead to less efficient crystal packing and consequently a lower melting point and potentially higher solubility.

-

Enthalpy and Entropy of Mixing: The dissolution process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. In the case of o-quaterphenyl in a nonpolar solvent, the energy required to break the respective interactions is compensated by the formation of new, favorable interactions, leading to a small enthalpy change. The increase in disorder (entropy) upon mixing generally favors dissolution.

The interplay of these factors can be visualized as a multi-step process, as illustrated in the diagram below.

Sources

o-Quaterphenyl: A Technical Deep Dive into its Electronic and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Quaterphenyl, an oligo-phenylene consisting of four ortho-linked benzene rings, presents a unique molecular architecture that profoundly influences its electronic and optical characteristics. Unlike its extensively studied para-isomer, the strained, non-planar conformation of o-quaterphenyl, dictated by steric hindrance between adjacent phenyl units, leads to a disruption of π-conjugation. This guide provides a comprehensive exploration of the synthesis, structural intricacies, and the resulting electronic and photophysical properties of o-quaterphenyl. We will delve into both the limited available experimental data and theoretical predictions to offer a holistic understanding of this intriguing molecule, highlighting its potential, and challenges, for applications in organic electronics and beyond.

Introduction: The Significance of Conformation in Oligophenylenes

Oligophenylenes, short chains of repeating phenyl units, are fundamental building blocks in organic electronics, serving as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their electronic and optical properties are intrinsically linked to the degree of π-electron delocalization along the molecular backbone. This delocalization is, in turn, highly sensitive to the molecule's three-dimensional conformation.

While para-linked oligophenylenes, such as p-quaterphenyl, can adopt a relatively planar conformation allowing for efficient π-conjugation, ortho-linked systems like o-quaterphenyl are subject to significant steric hindrance. This steric strain forces the phenyl rings out of plane, creating a helical or twisted structure that fundamentally alters the electronic coupling between the aromatic units. Understanding these structure-property relationships is paramount for the rational design of novel organic materials with tailored functionalities.

This guide will provide a detailed examination of o-quaterphenyl, contrasting its properties with the well-documented p-quaterphenyl to underscore the profound impact of isomeric linkage.

Synthesis of o-Quaterphenyl: Crafting a Twisted Backbone

The synthesis of o-quaterphenyl can be approached through several established cross-coupling methodologies, primarily leveraging palladium- or copper-catalyzed reactions. The choice of synthetic route often depends on the availability of starting materials and desired scale.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[1][2] For the synthesis of o-quaterphenyl, a potential pathway involves the coupling of 2,2'-dibromobiphenyl with two equivalents of phenylboronic acid.

Conceptual Reaction Scheme:

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: A dried Schlenk flask is charged with 2,2'-dibromobiphenyl, phenylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water) is added, and the flask is degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure o-quaterphenyl.

Ullmann Coupling

The Ullmann condensation is a classical method for forming biaryl linkages using copper catalysis.[3][4][5] The synthesis of o-quaterphenyl via an Ullmann-type reaction could involve the coupling of 2-iodobiphenyl.

Conceptual Reaction Scheme:

Experimental Protocol: A Generalized Ullmann Coupling

-

Reaction Setup: A high-boiling point solvent (e.g., dimethylformamide (DMF) or nitrobenzene) is added to a reaction vessel containing 2-iodobiphenyl and activated copper powder.

-

Reaction Execution: The mixture is heated to a high temperature (often > 150 °C) under an inert atmosphere and stirred for an extended period.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the copper salts. The filtrate is then subjected to an extractive work-up and the crude product is purified by chromatography or recrystallization.

Structural Properties: A Tale of Two Isomers

The defining feature of o-quaterphenyl is its non-planar structure, a direct consequence of the ortho-linkages. This stands in stark contrast to the more linear and planar conformation of p-quaterphenyl.

Molecular Conformation and Steric Hindrance

In o-quaterphenyl, the close proximity of the hydrogen atoms on adjacent phenyl rings leads to significant steric repulsion.[6] To alleviate this strain, the molecule adopts a twisted conformation where the dihedral angles between the phenyl rings are large. Computational modeling and experimental data for similar ortho-linked systems suggest that these dihedral angles are typically in the range of 40-60 degrees. This twisted structure disrupts the overlap of p-orbitals between the rings, thereby impeding π-electron delocalization.[7]

Crystal Structure

The crystal structure of o-quaterphenyl reveals how these non-planar molecules pack in the solid state. The Cambridge Structural Database (CSD) contains entries for o-quaterphenyl, providing precise bond lengths, bond angles, and intermolecular packing information. The crystal packing is influenced by weak van der Waals forces and potential C-H···π interactions, leading to a herringbone or other complex packing motifs.[8][9] The lack of planarity prevents the efficient π-π stacking that is often observed in the crystal structures of planar aromatic molecules.

Electronic and Optical Properties: The Impact of a Twisted π-System

The non-planar conformation of o-quaterphenyl has a dramatic effect on its electronic and optical properties, leading to distinct differences compared to its para-isomer.

Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides insight into its electronic transitions. Due to the reduced π-conjugation, the absorption spectrum of o-quaterphenyl is expected to be significantly blue-shifted compared to p-quaterphenyl. The primary absorption band in o-quaterphenyl will correspond to localized π-π* transitions within the biphenyl units rather than a delocalized transition across the entire molecule.

Theoretical Prediction using Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT calculations are a powerful tool for predicting the electronic absorption spectra of molecules.[10][11][12] A TD-DFT calculation on the optimized geometry of o-quaterphenyl would likely predict a main absorption peak at a shorter wavelength (higher energy) than that of p-quaterphenyl, with a lower molar extinction coefficient, reflecting the less allowed nature of the transition due to the reduced orbital overlap.

Emission Spectroscopy and Fluorescence Quantum Yield

The fluorescence of o-quaterphenyl is also governed by its twisted structure. The emission is expected to be in the blue region of the spectrum. However, the fluorescence quantum yield is anticipated to be lower than that of p-quaterphenyl. This is because the non-planar structure can provide pathways for non-radiative decay, such as vibrational relaxation, facilitated by the torsional modes between the phenyl rings.

Experimental Protocol: Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method.[13]

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and an emission profile in a similar spectral region to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Solution Preparation: A series of dilute solutions of both the standard and the o-quaterphenyl sample are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectroscopic Measurements: The absorption and fluorescence spectra of all solutions are recorded. The fluorescence spectra are integrated to obtain the total fluorescence intensity.

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Tabulated Properties: A Comparative Overview

| Property | o-Quaterphenyl (Predicted/Inferred) | p-Quaterphenyl (Experimental) | Rationale for Difference |

| Conformation | Twisted/Helical | Planar/Near-planar | Steric hindrance in the ortho-isomer forces a non-planar structure. |

| π-Conjugation | Disrupted | Extended | The twisted conformation of the ortho-isomer reduces p-orbital overlap. |

| Absorption λmax | Blue-shifted | ~300-350 nm | Reduced conjugation in the ortho-isomer leads to a larger HOMO-LUMO gap. |

| Fluorescence λmax | Blue-shifted | ~350-400 nm | Emission occurs from a higher energy excited state in the ortho-isomer. |

| Fluorescence Quantum Yield | Lower | High (~0.8-0.9) | Increased non-radiative decay pathways due to torsional freedom in the ortho-isomer. |

Experimental and Computational Workflows

To further elucidate the properties of o-quaterphenyl, a combined experimental and computational approach is essential.

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of o-quaterphenyl.

Computational Workflow

Caption: Computational workflow for the theoretical investigation of o-quaterphenyl.

Conclusion and Future Outlook

o-Quaterphenyl represents a fascinating case study in the structure-property relationships of oligophenylenes. Its sterically enforced non-planar conformation leads to electronic and optical properties that are markedly different from its linear para-isomer. The disruption of π-conjugation results in a blue-shifted absorption and emission, and likely a lower fluorescence quantum yield.

While experimental data on o-quaterphenyl remains limited, theoretical calculations provide a robust framework for understanding its behavior. Further experimental investigations into its photophysics, as well as its performance in electronic devices, are warranted to fully explore its potential. The unique helical structure of o-quaterphenyl and its longer homologues could also be of interest in the fields of chiroptical materials and molecular machines. A deeper understanding of this and other ortho-linked oligophenylenes will undoubtedly contribute to the broader development of novel organic functional materials.

References

- Current time information in Seattle, WA, US. (n.d.).

- Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. (n.d.). RSC Publishing.

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 22). Retrieved January 24, 2026, from [Link]

- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.).

-

Synthesis and Photophysics of Phenylene Based Triplet Donor–Acceptor Dyads: ortho vs. para Positional Effect on Intramolecular Triplet Energy Transfer | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Understanding absorption spectra using TDDFT calculation in NWCHEM. (2021, February 7). Retrieved January 24, 2026, from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 24, 2026, from [Link]

-

Repetitive Two-Step Method for o,o,p- and o,p-Oligophenylene Synthesis through Pd-Catalyzed Cross-Coupling of Hydroxyterphenylboronic Acid. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Crystals of para-Quaterphenyl and Its Trimethylsilyl Derivative. I: Growth from Solutions, Structure, and Crystal Chemical Analysis by the Hirschfeld Surface Method | Request PDF. (2024, November 17). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). PubMed. Retrieved January 24, 2026, from [Link]

-

Absorption and Emission Spectra Calculations using DFT - YouTube. (2025, March 27). Retrieved January 24, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (n.d.). Central Washington University. Retrieved January 24, 2026, from [Link]

-

Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles | Request PDF. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 24, 2026, from [Link]

-

Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative with Trimethylsilyl Terminal Substituents. (2019, September 5). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A DFT/TD-DFT Study on the Molecular Structure Absorption and Fluorescence Spectra of Gas/Solution Phases Adenosine. (n.d.). DergiPark. Retrieved January 24, 2026, from [Link]

-

Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide - YouTube. (2022, July 14). Retrieved January 24, 2026, from [Link]

-

Conformational analysis of biphenyls: an upside-down view. (2010, April 2). Henry Rzepa's Blog. Retrieved January 24, 2026, from [Link]

-

Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

How do I calculate theoretical fluorescence spectra (TDDFT) in Gaussian 09W in selected solvent? (2020, September 19). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin. (2021, October 29). PubMed Central. Retrieved January 24, 2026, from [Link]

-

(a) Crystal structure of the quaterphenyl (5) with non-hydrogen atoms... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Steric effects - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 24, 2026, from [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021, March 15). Universitat Autònoma de Barcelona Research Portal. Retrieved January 24, 2026, from [Link]

-

Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022, January 23). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. (n.d.). Retrieved January 24, 2026, from [Link]

-

04.07 Stability Factors: Steric Effects - YouTube. (2017, November 21). Retrieved January 24, 2026, from [Link]

-

Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. (2025, November 14). PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 9. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of o-Quaterphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

o-Quaterphenyl, a polyaromatic hydrocarbon consisting of four ortho-linked benzene rings, is a molecule of significant interest in materials science and, by extension, has implications for drug development, particularly in the context of thermally stable formulations and understanding the degradation pathways of complex aromatic drug molecules. Its unique, sterically hindered, and non-planar structure imparts distinct physical and chemical properties that dictate its behavior at elevated temperatures. This guide provides a comprehensive technical overview of the thermal stability and degradation of o-quaterphenyl, drawing upon established principles of aromatic hydrocarbon pyrolysis and data from structurally analogous compounds to elucidate its thermal behavior in the absence of extensive direct experimental data.

Introduction to o-Quaterphenyl and its Thermal Significance

o-Quaterphenyl belongs to the family of polyphenyls, which are known for their high thermal stability. These compounds find applications as heat transfer fluids, dye carriers, and scintillators.[1] The ortho-linkage in o-quaterphenyl forces a twisted conformation, differentiating it from its more planar meta and para isomers. This steric hindrance influences its packing in the solid state and its reactivity at high temperatures. Understanding the thermal stability of o-quaterphenyl is crucial for its potential use in high-temperature applications and for predicting the thermal degradation pathways of structurally related pharmaceutical compounds.

Physicochemical Properties and Predicted Thermal Behavior

Table 1: Physicochemical Properties of o-Quaterphenyl and Related Compounds

| Property | o-Quaterphenyl | o-Terphenyl | p-Terphenyl |

| Molecular Formula | C₂₄H₁₈ | C₁₈H₁₄ | C₁₈H₁₄ |

| Molar Mass ( g/mol ) | 306.40 | 230.31 | 230.31 |

| Melting Point (°C) | ~118 | 56-58 | 212-214 |

| Boiling Point (°C) | ~426 | 332 | 389 |

Data for o-terphenyl and p-terphenyl sourced from the NIST WebBook and Wikipedia.[2][3] o-Quaterphenyl data is predicted based on structure-property relationships.

The lower melting point of o-quaterphenyl compared to its para counterpart is a direct consequence of its non-planar structure, which disrupts efficient crystal packing. The boiling point, however, is higher due to its larger molecular weight and increased van der Waals forces. Based on these properties and the behavior of other polyphenyls, o-quaterphenyl is expected to exhibit high thermal stability, with significant decomposition occurring at temperatures well above its boiling point.

Mechanisms of Thermal Degradation

The thermal degradation of aromatic hydrocarbons like o-quaterphenyl in an inert atmosphere (pyrolysis) is a complex process involving free radical reactions. The process can be broadly divided into initiation, propagation, and termination steps.

Initiation: Bond Scission

The degradation process initiates with the homolytic cleavage of the weakest bonds in the molecule. In the case of o-quaterphenyl, the primary bonds susceptible to cleavage are the C-C single bonds connecting the phenyl rings and the C-H bonds on the aromatic rings.

-

C-C Bond Dissociation: The bond dissociation energy (BDE) for the C-C single bond between two phenyl rings is in the range of 100-110 kcal/mol.

-

C-H Bond Dissociation: The BDE for a C-H bond on a benzene ring is approximately 111-113 kcal/mol.[4]

Given these values, the C-C bond is slightly weaker and more likely to be the initial point of fragmentation at high temperatures, leading to the formation of phenyl and terphenyl radicals.

Caption: Initiation of o-quaterphenyl thermal degradation.

Propagation: Radical Reactions

The highly reactive radicals generated during initiation can then participate in a series of propagation reactions, leading to the formation of a complex mixture of smaller and larger aromatic compounds. These reactions include:

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another o-quaterphenyl molecule, forming a more stable molecule and a new, larger radical.

-

Radical Addition and Cyclization: Phenyl radicals can add to other aromatic rings, leading to the formation of larger polycyclic aromatic hydrocarbons (PAHs). Subsequent cyclization and dehydrogenation reactions can form more condensed aromatic structures.

-

Fragmentation: Larger radicals can undergo further fragmentation (beta-scission) to produce smaller, more stable molecules like benzene, biphenyl, and various olefins.

Sources

o-quaterphenyl fluorescence and phosphorescence spectra

An In-Depth Technical Guide to the Fluorescence and Phosphorescence Spectra of o-Quaterphenyl

Abstract

This technical guide provides a comprehensive examination of the photophysical properties of o-quaterphenyl (1,1':2',1'':2'',1'''-quaterphenyl), focusing on its fluorescence and phosphorescence characteristics. Unlike its highly fluorescent and well-characterized isomer, p-quaterphenyl, the photophysics of o-quaterphenyl are dominated by its unique structural conformation. Due to severe steric hindrance between the ortho-linked phenyl rings, the molecule adopts a non-planar, twisted geometry. This guide elucidates how this steric strain dictates its excited-state deactivation pathways, favoring efficient photochemical reactions over radiative decay. We present a detailed theoretical framework, step-by-step experimental protocols for spectral acquisition, and an analysis of the known spectral data, including triplet state characterization by electron paramagnetic resonance. This document is intended for researchers, chemists, and materials scientists working in photochemistry, organic electronics, and drug development who require a deep understanding of the structure-property relationships in polyphenyl systems.

Introduction: The Tale of Two Isomers

The quaterphenyls—a family of aromatic hydrocarbons consisting of four linked benzene rings—represent a foundational system for understanding the photophysics of conjugated molecules.[1] While seemingly similar, the constitutional isomers exhibit dramatically different electronic and optical properties based solely on the connectivity of their phenyl units. The linear, planar structure of p-quaterphenyl allows for extensive π-conjugation, resulting in strong UV absorption and exceptionally high fluorescence quantum yields, making it a benchmark fluorophore and a key component in applications like liquid scintillators.[1][2]

In stark contrast, o-quaterphenyl (Figure 1), with its 1,2'-linkages, experiences significant steric repulsion between adjacent phenyl rings.[3][4] This forces the molecule out of planarity, creating a twisted, helical conformation. This structural distinction is not trivial; it fundamentally disrupts the π-electron delocalization across the molecular backbone and introduces unique, non-radiative deactivation pathways for the excited state. Consequently, the photochemical behavior of o-quaterphenyl diverges completely from its para-isomer, being characterized primarily by photoreactivity rather than strong luminescence.[3] This guide will dissect the underlying principles of this divergence, providing both the theoretical basis and the practical methodologies to investigate these phenomena.

Figure 1: Structure of o-Quaterphenyl Synonyms: o,o'-Quaterphenyl, 1,1':2',1'':2'',1'''-Quaterphenyl, 2,2'-Diphenylbiphenyl[5][6][7] Molecular Formula: C₂₄H₁₈[5] Molecular Weight: 306.40 g/mol [5]

Theoretical Background: The Photophysics of o-Quaterphenyl

Electronic Structure and the Consequence of Steric Hindrance

The photophysical behavior of any molecule is dictated by the arrangement and energies of its electronic states. For polyphenyls, these are the π and π* orbitals. In a planar system like p-quaterphenyl, the p-orbitals of adjacent rings overlap effectively, leading to delocalized π-orbitals that extend across the molecule. This extended conjugation lowers the energy of the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap, resulting in absorption at longer wavelengths and facilitating efficient radiative decay (fluorescence).

In o-quaterphenyl, the steric clash between hydrogen atoms on adjacent rings forces a large dihedral angle between the phenyl units. This twisting physically separates the p-orbitals, interrupting π-conjugation. The molecule behaves less like a single large chromophore and more like a series of weakly interacting biphenyl units. This has two major consequences:

-

Blue-Shifted Absorption: The reduced conjugation increases the HOMO-LUMO energy gap, causing the primary absorption bands to shift to shorter wavelengths (higher energy) compared to the para isomer.[3]

-

Facilitation of Non-Radiative Pathways: The flexible, twisted structure provides access to different potential energy surfaces in the excited state. Rotational and vibrational motions become efficient modes of energy dissipation. Most critically, the geometry is pre-disposed for intramolecular bond formation, opening up a highly efficient photochemical reaction channel that competes directly with fluorescence.[3]

The Jablonski Diagram: A Framework for Understanding Luminescence

The Jablonski diagram (Figure 2) is an essential tool for visualizing the electronic and vibrational transitions that occur when a molecule interacts with light. It illustrates the sequence of events from photon absorption to emission. For o-quaterphenyl, the diagram is notable for the dominance of the non-radiative photochemical reaction pathway.

Caption: Jablonski diagram for o-quaterphenyl.

Fluorescence: A Minor Deactivation Pathway

Fluorescence is the spin-allowed emission of a photon from the S₁ state back to the S₀ ground state. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), the ratio of photons emitted to photons absorbed. For p-quaterphenyl, this value is very high, approaching 0.91 in non-polar solvents.[8]

For o-quaterphenyl, fluorescence is strongly quenched by a competing process: photocyclization. Upon excitation, the molecule can rearrange to form a more stable, planar polycyclic aromatic hydrocarbon, 1-phenyl dihydrotriphenylene.[3] This reaction is very efficient and provides a rapid, non-radiative route for the excited state to return to a ground state (of a new molecule), meaning very few excited molecules survive long enough to fluoresce. As such, the fluorescence quantum yield of o-quaterphenyl is expected to be extremely low.

Phosphorescence: Probing the Triplet State

Phosphorescence is the spin-forbidden radiative decay from the first excited triplet state (T₁) to the singlet ground state (S₀). Because the transition involves a change in spin multiplicity, it is kinetically unfavorable, leading to much longer excited-state lifetimes (milliseconds to seconds) compared to fluorescence (nanoseconds).[9]

The T₁ state is typically populated from the S₁ state via intersystem crossing (ISC). For phosphorescence to be observed, several conditions must be met:

-

Efficient ISC: The molecule must be able to efficiently cross from the singlet to the triplet manifold.

-

Minimizing Quenching: The long-lived triplet state is highly susceptible to quenching by external species, most notably molecular oxygen (O₂), which is itself a triplet in its ground state.

-

Reduced Non-Radiative Decay: Vibrational motions can dissipate the triplet state energy non-radiatively.

Due to these constraints, phosphorescence is often studied in deoxygenated solutions and at low temperatures in a rigid glass matrix (e.g., frozen solvent at 77 K) to minimize quenching.[9]

Experimental Methodologies

Sample Preparation: The Foundation of Quality Data

The quality of spectroscopic data is critically dependent on the purity of the sample and the choice of solvent.

-

Purity: o-Quaterphenyl should be purified to spectroscopic grade, typically by column chromatography followed by recrystallization, to remove any fluorescent or phosphorescent impurities.[9]

-

Solvent Selection: Use spectroscopic grade solvents. For fluorescence, non-polar solvents like cyclohexane or hexane are often used to minimize solvent-fluorophore interactions.[10][11] For phosphorescence, a solvent that forms a clear, rigid glass upon freezing is required (e.g., 2-methyltetrahydrofuran (MTHF) or a mixture of ethanol and methanol).

-

Concentration: Solutions should be dilute (micromolar range) to avoid concentration-dependent effects like re-absorption (the inner filter effect) and excimer formation. A good rule of thumb is to keep the absorbance at the excitation wavelength below 0.1 in a 1 cm cuvette.[11]

-

Deoxygenation (for Phosphorescence): To remove quenching O₂, the sample in the cuvette must be subjected to several freeze-pump-thaw cycles under vacuum or be thoroughly sparged with an inert gas like argon or nitrogen.

Acquiring Fluorescence Spectra: A Step-by-Step Protocol

Caption: Standard workflow for acquiring fluorescence spectra.

Protocol:

-

Instrument Setup: Turn on the spectrofluorometer, allowing the xenon arc lamp source to stabilize (typically 30 minutes).

-

Blank Measurement: Record the spectrum of a cuvette containing only the pure solvent. This is the blank and will be subtracted from the sample spectrum to correct for Raman scattering and solvent impurities.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum expected fluorescence.

-

Scan the excitation monochromator across the range of UV-Vis absorption.

-

The resulting spectrum should closely match the absorption spectrum of the compound.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (determined from the absorption spectrum or the excitation spectrum).

-

Scan the emission monochromator from a wavelength just above the excitation wavelength to the near-IR.

-

The resulting plot of intensity versus wavelength is the fluorescence emission spectrum.

-

-